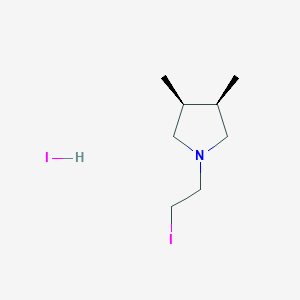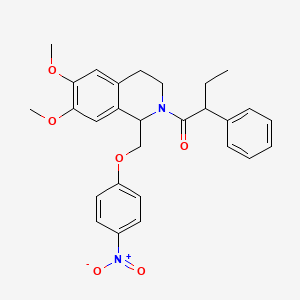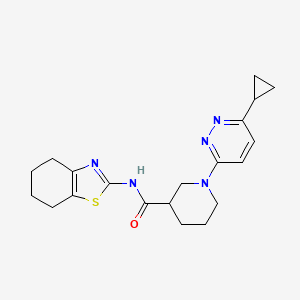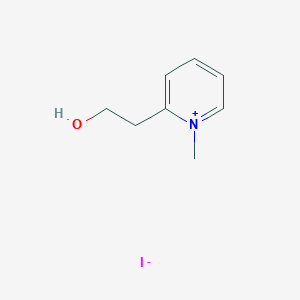
2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide” is a type of quaternary ammonium salt. Quaternary ammonium salts are often used in various applications due to their unique properties. They are known for their antimicrobial properties and are used in a variety of products .
Molecular Structure Analysis
The molecule likely contains a pyridinium ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 2-hydroxyethyl group and a methyl group .科学的研究の応用
Crystal Engineering and Halogen Bonding
One study focused on the crystal matrix of N-methyl-3,5-dibromopyridinium iodide, highlighting its infinite helices formed by alternate arrangements of cations and anions bound by C–Br⋯I halogen bonding. This structure demonstrates the electron acceptor ability of bromine substituents on the pyridinium scaffold, relevant for designing materials with specific crystal properties (Logothetis et al., 2004).
Toxicology and Compound Distribution
Research on the distribution and toxicity of 1-(3-pyridyl)ethanol methiodide has shown that this compound, along with its analogs, exhibits rapid elimination from the body without significant passage through the blood-brain barrier. These findings are important for understanding the toxicological profiles of quaternary ammonium compounds (Bederka et al., 1967).
Dye-Sensitized Solar Cells
The application of organic ionic plastic crystals, such as 1-ethyl-1-methyl pyrrolidinium iodide, as solid-state electrolytes in dye-sensitized solar cells (DSSCs) has been explored. These solid-state devices demonstrate notable power conversion efficiency and stability at elevated temperatures, which is pivotal for the development of high-performance DSSCs (Li et al., 2012).
Synthetic Chemistry
Synthetic methodologies have been developed for creating various pyridinium-based compounds, including methods for iodocyclization to form furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones. These synthetic routes offer new avenues for constructing complex heterocyclic structures with potential applications in medicinal chemistry and material science (Aillaud et al., 2006).
Nonlinear Optical Materials
Research into multisubstituted pyridinium salts has unveiled their potential in nonlinear optical applications. Studies have revealed that compounds like N-methyl-2,6-di[(E)-p-dimethylaminophenylethenyl]pyridinium iodide exhibit strong saturated absorption and, depending on the pulse duration, can show reverse saturated or saturated absorption properties. These findings are crucial for developing optical materials with tailored absorption characteristics (Xu et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1-methylpyridin-1-ium-2-yl)ethanol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.HI/c1-9-6-3-2-4-8(9)5-7-10;/h2-4,6,10H,5,7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPXPZWCXOSPJR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CCO.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)
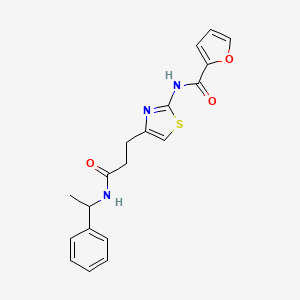
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)
![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)


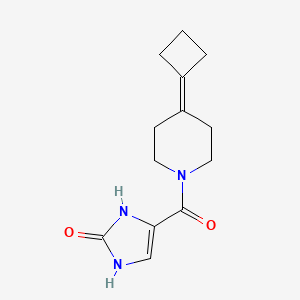
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)

